molecular formula C18H16ClFN4O2 B12181096 2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12181096
M. Wt: 374.8 g/mol
InChI Key: GLLWIUJXXKGWPA-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, methoxy, and triazolyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole ring, followed by the introduction of the chloro and fluoro substituents on the phenyl ring. The final step involves the coupling of the triazole derivative with the acetamide moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while nucleophilic substitution can introduce new functional groups, resulting in a variety of derivatives with potentially different properties and applications.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxy group but differs in the overall structure and functional groups.

    2-(4-Chlorophenyl)ethylamine: Contains a chloro group on the phenyl ring but lacks the triazole and acetamide moieties.

    Phenethylamine: A simpler structure with a phenyl ring and ethylamine group, lacking the additional substituents present in the target compound.

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide stands out due to its combination of chloro, fluoro, methoxy, and triazolyl groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions and reactivity that are not observed in simpler or less substituted analogs.

Properties

Molecular Formula

C18H16ClFN4O2

Molecular Weight

374.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C18H16ClFN4O2/c1-26-12-7-5-11(6-8-12)9-16-21-18(24-23-16)22-17(25)10-13-14(19)3-2-4-15(13)20/h2-8H,9-10H2,1H3,(H2,21,22,23,24,25)

InChI Key

GLLWIUJXXKGWPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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